molecular formula C21H27ClN2O3S2 B2527048 Ethyl 6-ethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1217120-15-4

Ethyl 6-ethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2527048
CAS No.: 1217120-15-4
M. Wt: 455.03
InChI Key: FTJDNUQXJSPCOS-UHFFFAOYSA-N
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Description

Ethyl 6-ethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C21H27ClN2O3S2 and its molecular weight is 455.03. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Ethyl 6-ethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound that has been the subject of various studies focusing on the synthesis of complex molecules and the exploration of their chemical reactivity. Notably, research on similar molecules has demonstrated innovative approaches to synthesizing highly functionalized tetrahydropyridines via phosphine-catalyzed [4 + 2] annulation, producing compounds with significant regioselectivity and diastereoselectivity. This methodology highlights the compound's utility in generating structurally diverse heterocycles, which are valuable in medicinal chemistry and materials science (Zhu et al., 2003).

Further investigations into the reactivity of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have led to the synthesis of various heterocyclic compounds, demonstrating the versatility of these molecules in organic synthesis. These studies reveal potential pathways for developing novel compounds with potential applications in pharmaceuticals and agrochemicals (Harb et al., 1989).

Novel Methodologies in Heterocyclic Chemistry

Research has also focused on developing new methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids. This work underscores the importance of such compounds in synthesizing heterocyclic compounds with potential biological activities. The methodologies developed provide a foundation for the synthesis of a wide array of heterocyclic compounds, further expanding the chemical space accessible for drug discovery and development (Santilli et al., 1971).

Contributions to Heterocyclic and Medicinal Chemistry

The exploration of reactions involving ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates has demonstrated their utility in synthesizing diverse pyridine and pyrrolopyridine derivatives. These studies highlight the compound's role in constructing complex molecular architectures, essential for developing new therapeutic agents with improved pharmacological profiles. The ability to generate various heterocycles from a single precursor underscores the significance of such compounds in organic and medicinal chemistry research (Gadzhili et al., 2015).

Properties

IUPAC Name

ethyl 6-ethyl-2-(3-phenylsulfanylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S2.ClH/c1-3-23-12-10-16-17(14-23)28-20(19(16)21(25)26-4-2)22-18(24)11-13-27-15-8-6-5-7-9-15;/h5-9H,3-4,10-14H2,1-2H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJDNUQXJSPCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)CCSC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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